molecular formula C20H26N2OS B4620686 1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B4620686
M. Wt: 342.5 g/mol
InChI Key: USOOUOVUEUCXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a butyl group attached to a phenyl ring and a methoxyphenyl group linked to an ethyl chain, which is further connected to a thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-butylaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-tert-butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea: Similar structure but with a tert-butyl group instead of a butyl group.

    1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea: Contains methoxy groups on both aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-3-4-5-16-6-10-18(11-7-16)22-20(24)21-15-14-17-8-12-19(23-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOUOVUEUCXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.